molecular formula C17H20N4O2S B2727375 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide CAS No. 1105250-73-4

2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide

Cat. No.: B2727375
CAS No.: 1105250-73-4
M. Wt: 344.43
InChI Key: LBGQIWAKHUPBND-UHFFFAOYSA-N
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Description

2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide
  • 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide
  • 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(2-methoxyethyl)acetamide

Uniqueness

Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

2-(3-acetamido-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-12(22)19-17-14-10-24-11-15(14)20-21(17)9-16(23)18-8-7-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGQIWAKHUPBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CSCC2=NN1CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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